

Unraveling TK-642: A Novel Probe for Advanced Fluorescence Microscopy

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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675

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Introduction

TK-642 emerges as a novel fluorescent probe poised to significantly impact the landscape of fluorescence microscopy. Its unique photophysical properties and versatile applications make it an invaluable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the effective utilization of **TK-642** in various fluorescence microscopy techniques, with a focus on live-cell imaging and the elucidation of complex cellular signaling pathways.

Key Photophysical and Chemical Properties of TK-642

A comprehensive understanding of the photophysical characteristics of **TK-642** is paramount for its successful implementation in fluorescence microscopy. The following table summarizes the key quantitative data for **TK-642**, facilitating its comparison with other commonly used fluorophores.

Property	Value
Excitation Maximum (λ_{ex})	642 nm
Emission Maximum (λ_{em})	660 nm
Molar Extinction Coefficient (ϵ)	$>100,000 \text{ M}^{-1}\text{cm}^{-1}$
Quantum Yield (Φ)	High
Photostability	High
Solubility	Aqueous
Target	Nucleic Acids

Note: Specific values for Molar Extinction Coefficient and Quantum Yield are context-dependent and can vary with the experimental environment. The values provided are indicative of high performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and effective application of **TK-642**. The following protocols outline the key steps for utilizing **TK-642** in fluorescence microscopy.

Protocol 1: Staining of Nucleic Acids in Fixed Cells

This protocol describes the use of **TK-642** for visualizing nucleic acids in fixed cells, a fundamental application in cellular biology.

Materials:

- **TK-642** stock solution (e.g., 1 mM in DMSO)
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

- Mounting medium

Procedure:

- **Cell Culture and Fixation:** Grow cells to the desired confluency on sterile coverslips. Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Washing:** After fixation, wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Incubate the cells with a permeabilization buffer for 10 minutes at room temperature to allow the probe to access intracellular structures.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Staining with TK-642:** Dilute the **TK-642** stock solution in PBS to the desired working concentration (e.g., 1-5 μ M). Incubate the cells with the **TK-642** staining solution for 15-30 minutes at room temperature, protected from light.
- **Final Washes:** Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
- **Mounting:** Mount the coverslips onto microscope slides using a suitable mounting medium.
- **Imaging:** Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the 642 nm excitation and 660 nm emission wavelengths.

Protocol 2: Live-Cell Imaging with TK-642

TK-642's properties make it suitable for dynamic studies in living cells. This protocol outlines the general steps for live-cell imaging.

Materials:

- **TK-642** stock solution
- Cells cultured in imaging dishes or chamber slides

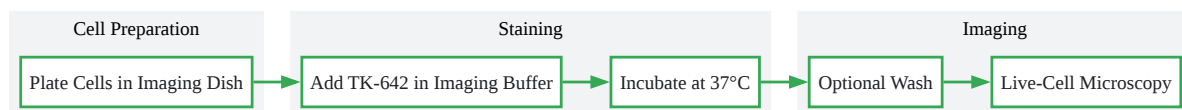
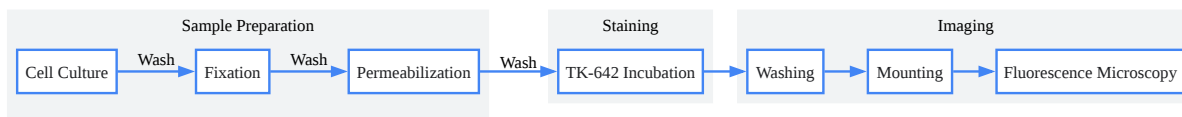
- Complete cell culture medium
- Live-cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

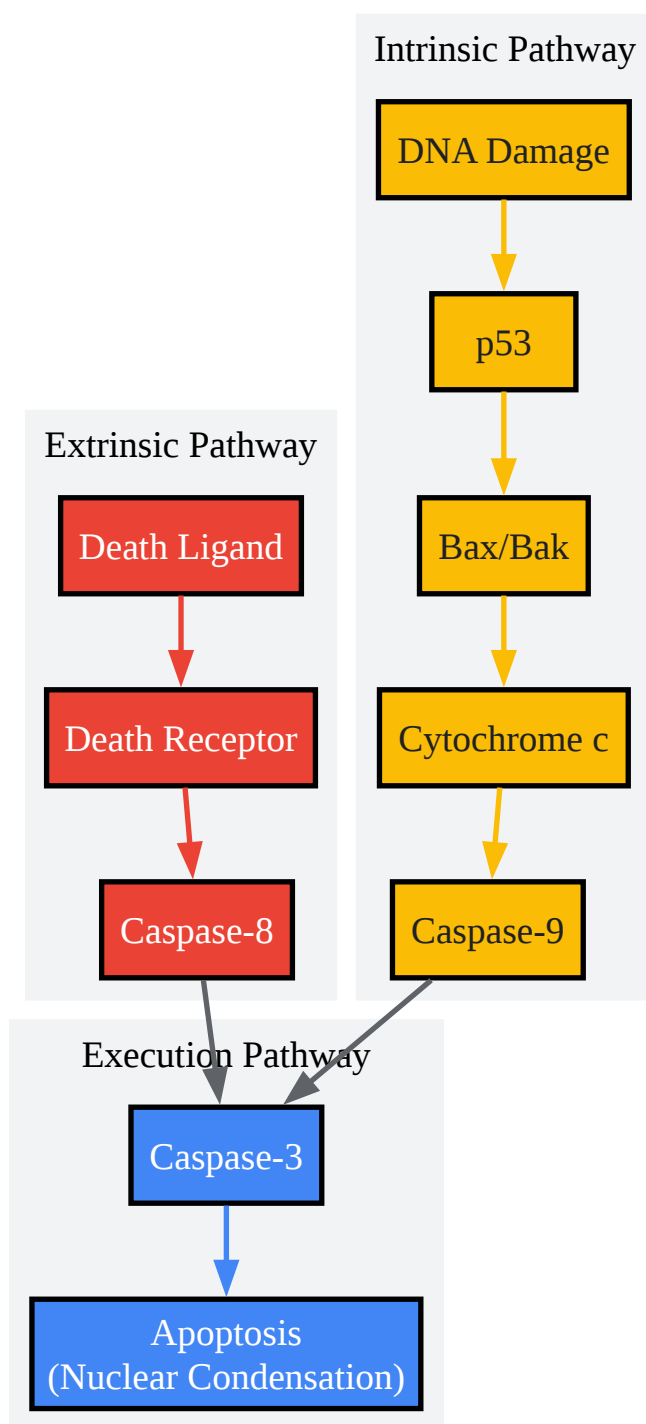
Procedure:

- Cell Preparation: Plate cells in an appropriate imaging vessel and allow them to adhere and grow to the desired density.
- Staining: Replace the culture medium with a pre-warmed imaging buffer containing the optimal working concentration of **TK-642**. The concentration should be determined empirically but typically ranges from 0.5 to 2 μM .
- Incubation: Incubate the cells with the **TK-642** solution for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing (Optional): For probes with low background fluorescence, washing may not be necessary. If required, gently replace the staining solution with a pre-warmed imaging buffer.
- Imaging: Place the imaging dish on the stage of a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂). Acquire images using the appropriate laser lines and emission filters. Time-lapse imaging can be performed to monitor dynamic processes.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the workflows for fixed and live-cell imaging with **TK-642**.





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